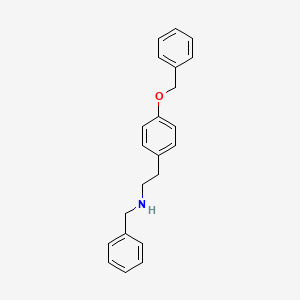
N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-dibenzyl-tyramine: is an organic compound with the molecular formula C22H23NO. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of benzyl groups attached to both the nitrogen and oxygen atoms of the tyramine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O-dibenzyl-tyramine typically involves the benzylation of tyramine. One common method includes the reaction of tyramine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of N,O-dibenzyl-tyramine may involve similar benzylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N,O-dibenzyl-tyramine.
Chemical Reactions Analysis
Types of Reactions: N,O-dibenzyl-tyramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert N,O-dibenzyl-tyramine to its corresponding amine or alcohol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N,O-dibenzyl-tyramine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be used in the development of new materials and compounds.
Biology: In biological research, N,O-dibenzyl-tyramine is studied for its potential effects on cellular processes. It can be used as a probe to investigate the role of tyramine derivatives in biological systems.
Medicine: N,O-dibenzyl-tyramine has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, N,O-dibenzyl-tyramine can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N,O-dibenzyl-tyramine involves its interaction with specific molecular targets. As a derivative of tyramine, it may act on trace amine-associated receptors (TAARs) and influence various signaling pathways. The compound can modulate the release of neurotransmitters and affect cellular processes such as proliferation and differentiation.
Comparison with Similar Compounds
N-benzoyltyramine methyl ether: Another derivative of tyramine with a benzoyl group attached to the nitrogen atom.
Aurantiamide acetate: An amide alkaloid derived from tyramine.
Uniqueness: N,O-dibenzyl-tyramine is unique due to the presence of benzyl groups on both the nitrogen and oxygen atoms. This structural feature distinguishes it from other tyramine derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
32293-42-8 |
|---|---|
Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C22H23NO/c1-3-7-20(8-4-1)17-23-16-15-19-11-13-22(14-12-19)24-18-21-9-5-2-6-10-21/h1-14,23H,15-18H2 |
InChI Key |
XBGMECOKYONDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


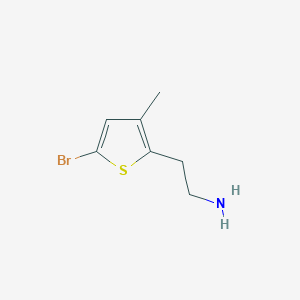
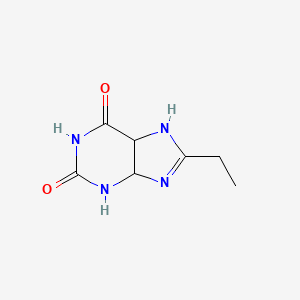

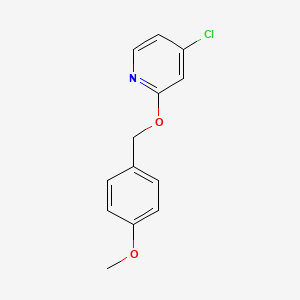



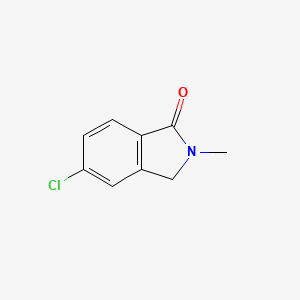

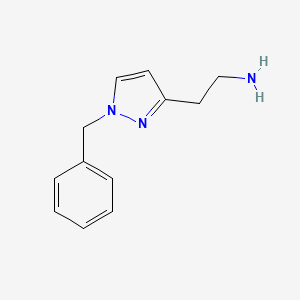

![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
